4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole
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Overview
Description
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring fused with a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole typically involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents such as ethylene glycol under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reaction: The final step involves coupling the dihydrobenzo[b][1,4]dioxin moiety with the pyrazole ring, often using palladium-catalyzed cross-coupling reactions under inert atmosphere conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for the synthesis of biologically active derivatives.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)-1H-pyrazole
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-triazole
Uniqueness
Compared to similar compounds, 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole offers a unique combination of structural features that can enhance its reactivity and interaction with biological targets
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole |
InChI |
InChI=1S/C11H10N2O2/c1-2-10-11(15-4-3-14-10)5-8(1)9-6-12-13-7-9/h1-2,5-7H,3-4H2,(H,12,13) |
InChI Key |
INADRVDXFTWOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CNN=C3 |
Origin of Product |
United States |
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